8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22O4 and its molecular weight is 290.359. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Concise Synthesis Methods
A concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol demonstrates the complex processes involved in manipulating similar compounds. The synthesis includes methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and a Curtius reaction, followed by hydrogenolysis and demethylation (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Innovative Synthetic Strategies
New strategies for synthesizing complex molecules like methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate have been explored. These strategies include preparation of indanones from tetralones and sequential transformations for specific chemical structures (Girija, Shanker, & Rao, 1991).
Chemical Reactions and Properties
Intramolecular Reactions
The synthesis of N-Substituted Lactam using an Intramolecular Schmidt Reaction showcases the complex reactions and formations of multicyclic nitrogen-containing rings, pertinent to similar chemical compounds (Grecian & Aubé, 2007).
Alkylation in Superacidic Media
Research on the alkylation of benzene with cyclic ethers in superacidic media indicates the reactivity and product formation under specific conditions, relevant to the manipulation of similar chemical structures (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
Potential Applications in Medicinal Chemistry
Synthesis of Dopaminergic Drugs
The synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a dopaminergic drug, from related chemical compounds demonstrates the potential medicinal applications in neurological disorders (Göksu, SeÇen, & Sütbeyaz, 2006).
Design of Agonists for Receptors
The design and synthesis of compounds as potential pan-RAR (retinoic acid receptor) agonists, based on the structural manipulation of similar chemical compounds, highlights the application in receptor-targeted therapies (Das, Tang, & Evans, 2012).
Advanced Organic Synthesis and Derivatives
- Friedel–Crafts Acylation: The use of Friedel–Crafts acylation with anhydrides of tricarboxylic acids in the synthesis of complex polycyclic compounds, including derivatives of naphthalenes, provides insight into advanced organic synthesis techniques relevant to this field (Tatta & Bardhan, 1968).
Other Relevant Research
Sigma(1) Receptor Binding
The synthesis and testing of derivatives for selective binding and activity at the sigma(1) receptor, employing compounds with structural similarities, offers insights into neuropharmacology and tumor research (Berardi et al., 2005).
Spiro Derivatives and Ring Opening
The rearrangement of spiro derivatives, similar in structure, accompanied by opening of the cycloalkane ring, sheds light on the reactivity and potential for creating novel compounds (Bogdanowicz-Szwed, Budzowski, Gil, & Serda, 2010).
Mechanism of Action
Mode of Action
The presence of a carboxylic acid group and a tert-butoxy group in its structure suggests potential interactions with proteins or enzymes that have corresponding binding sites .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the biochemical pathways affected by EN300-7547368. Once the targets are identified, the downstream effects on biochemical pathways can be better understood .
Pharmacokinetics
The compound’s molecular weight (29036) and predicted properties such as boiling point and density suggest potential for oral bioavailability .
properties
IUPAC Name |
8-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-17(2,3)21-15(18)10-12-6-4-5-11-7-8-13(16(19)20)9-14(11)12/h7-9,12H,4-6,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZYWIRAIJMELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCC2=C1C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.